molecular formula C14H12O5 B13021371 5-(4-Ethoxybenzoyl)furan-2-carboxylic acid

5-(4-Ethoxybenzoyl)furan-2-carboxylic acid

Cat. No.: B13021371
M. Wt: 260.24 g/mol
InChI Key: SQBNYTSHNRSHOO-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Ethoxybenzoyl)furan-2-carboxylic acid typically involves the reaction of 4-ethoxybenzoyl chloride with furan-2-carboxylic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

5-(4-Ethoxybenzoyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Red

Properties

Molecular Formula

C14H12O5

Molecular Weight

260.24 g/mol

IUPAC Name

5-(4-ethoxybenzoyl)furan-2-carboxylic acid

InChI

InChI=1S/C14H12O5/c1-2-18-10-5-3-9(4-6-10)13(15)11-7-8-12(19-11)14(16)17/h3-8H,2H2,1H3,(H,16,17)

InChI Key

SQBNYTSHNRSHOO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC=C(O2)C(=O)O

Origin of Product

United States

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